5-Bromoquinolin-4-ol

Übersicht

Beschreibung

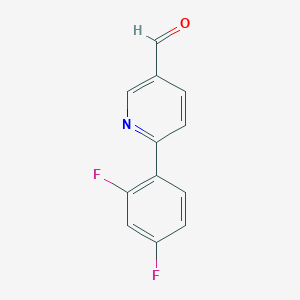

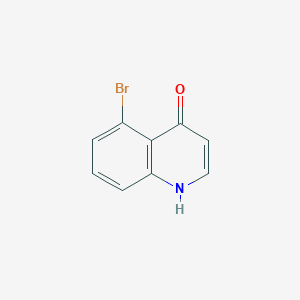

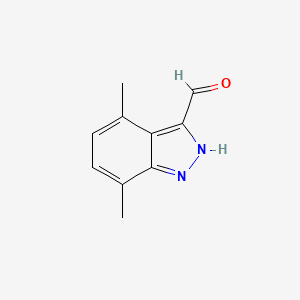

5-Bromoquinolin-4-ol is a brominated quinoline derivative that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromo and hydroxyl groups on the quinoline nucleus makes it a versatile compound for further chemical transformations, which can lead to the development of compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of 5-Bromoquinolin-4-ol and related compounds involves multi-step reactions that often start from simple precursors. For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol derivatives from 8-hydroxyquinoline is achieved through a series of reactions with high yields using conventional methods . Similarly, the synthesis of 6-bromoquinolin-4-ol is accomplished through cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . The Friedländer synthesis is another approach used to incorporate bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is often confirmed using spectroscopic techniques such as NMR. For example, the structure of 6-bromoquinolin-4-ol was confirmed by 1H NMR spectrum . X-ray crystallographic analysis is also employed to determine the structure of certain derivatives, such as the dihydrofuran ring cleaved product obtained from the reaction of bromo derivatives with imidazole and NaH .

Chemical Reactions Analysis

Bromoquinoline derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The bromo group in these compounds can act as a leaving group or a blocking group during reactions. For instance, in the synthesis of 5-hydroxyquinolines, the bromo group serves as an excellent blocking group due to its stability during the Skraup reaction and its easy removal afterward . The bromo derivatives can also react with aliphatic cyclic amines to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline nucleus. These properties are crucial for their reactivity and potential biological activities. For example, the optical properties of 6-bromoquinoline derivatives indicate an unusually high emission quantum yield for 6,6'-biquinolines . The chemoselectivity observed during the transformation of 5-amino-7-bromoquinolin-8-ol to its sulfonate derivatives suggests that the substituents on the quinoline ring can significantly affect the outcome of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Bromoquinolin-4-ol derivatives have shown significant antimicrobial activities. A study conducted by Krishna (2018) on the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline demonstrated potent antibacterial and antifungal activities among synthesized compounds, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, which outperformed standard drugs in in vitro tests (Krishna, 2018).

Synthesis of Inhibitors

5-Bromoquinolin-4-ol serves as a crucial intermediate in the synthesis of pharmaceutical inhibitors, such as PI3K/mTOR inhibitors. Lei et al. (2015) described the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile from 6-bromoquinolin-4-ol, which is an essential intermediate in the production of these inhibitors (Lei et al., 2015).

Development of Chelating Ligands

The molecule has also been used in the development of novel chelating ligands. Hu et al. (2003) explored the Friedländer synthesis incorporating 6-bromoquinoline into bidentate and tridentate derivatives. These derivatives demonstrated high emission quantum yields, indicating potential applications in optical materials and molecular probes (Hu et al., 2003).

Corrosion Inhibition

Another research application involves corrosion inhibition. Rbaa et al. (2018) synthesized 8-Hydroxyquinoline derivatives, including those from 5-Bromoquinolin-4-ol, and evaluated their effectiveness as corrosion inhibitors in hydrochloric acid for mild steel. These compounds showed promising results, with slight decreases in efficiency at elevated temperatures (Rbaa et al., 2018).

Synthetic Methodologies

Furthermore, the compound has been used to study and optimize synthetic methodologies. Wang et al. (2015) synthesized 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, offering insights into cyclization and substitution reactions crucial for producing biologically active compounds (Wang et al., 2015).

Safety And Hazards

Zukünftige Richtungen

In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Eigenschaften

IUPAC Name |

5-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHOUIRHKSQBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621173 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinolin-4-ol | |

CAS RN |

723283-89-4 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)